N-(1,3-thiazol-2-yl)-4-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide
Description
Propriétés
IUPAC Name |
N-(1,3-thiazol-2-yl)-4-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4O2S2/c20-19(21,22)12-1-6-16-15(11-12)17(7-8-23-16)25-13-2-4-14(5-3-13)30(27,28)26-18-24-9-10-29-18/h1-11H,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWPRQZCSOFKEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C=C(C=CC3=NC=C2)C(F)(F)F)S(=O)(=O)NC4=NC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Friedländer Annulation
The quinoline core is constructed via Friedländer annulation, a widely used method for synthesizing substituted quinolines.
Procedure :
-
React 3-(trifluoromethyl)aniline (1 , 10 mmol) with ethyl acetoacetate (2 , 12 mmol) in polyphosphoric acid (PPA) at 120°C for 6 hours.
-
Quench the reaction with ice water, neutralize with NaHCO₃, and extract with ethyl acetate.
-
Purify the crude product via column chromatography (hexane:ethyl acetate, 4:1) to yield 6-(trifluoromethyl)-4-hydroxyquinoline (3 ).
Key Reaction :
Amination at Position 4
4-Hydroxyquinoline derivatives are converted to 4-aminoquinolines via a two-step process:
-
Chlorination : Treat 3 with phosphorus oxychloride (POCl₃, 5 equiv) at reflux for 4 hours to form 4-chloro-6-(trifluoromethyl)quinoline (4 ).
-
Amination : React 4 with aqueous ammonia (NH₃, 28%) in dioxane at 100°C for 12 hours to yield 6-(trifluoromethyl)quinolin-4-amine (5 ).
Synthesis of 4-Amino-N-(1,3-thiazol-2-yl)benzenesulfonamide
Sulfonylation of Thiazol-2-amine
-
Dissolve thiazol-2-amine (6 , 10 mmol) in dry dichloromethane (DCM, 30 mL) under nitrogen.
-
Add 4-nitrobenzenesulfonyl chloride (7 , 12 mmol) and triethylamine (TEA, 15 mmol) dropwise at 0°C.
-
Stir at room temperature for 6 hours, then wash with 1M HCl and brine.
-
Recrystallize from ethanol to obtain N-(1,3-thiazol-2-yl)-4-nitrobenzenesulfonamide (8 ).
Key Reaction :
Reduction of Nitro Group
-
Hydrogenate 8 (5 mmol) in methanol (50 mL) using 10% Pd/C (0.5 g) under H₂ (1 atm) for 4 hours.
-
Filter the catalyst and concentrate under reduced pressure to isolate 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide (9 ).
Coupling of Quinoline and Benzenesulfonamide Moieties
Nucleophilic Aromatic Substitution
-
Combine 5 (5 mmol) and 9 (5.5 mmol) in dimethylformamide (DMF, 20 mL).
-
Add cesium carbonate (Cs₂CO₃, 15 mmol) and heat at 120°C for 24 hours.
-
Pour into ice water, extract with ethyl acetate, and purify via silica gel chromatography (ethyl acetate:methanol, 9:1) to obtain the target compound.
Key Reaction :
Alternative Palladium-Catalyzed Amination
For improved yields, employ Buchwald-Hartwig coupling:
-
Mix 4 (5 mmol), 9 (5.5 mmol), Pd₂(dba)₃ (0.1 mmol), Xantphos (0.2 mmol), and NaOtert-Bu (15 mmol) in toluene (30 mL).
-
Heat at 110°C for 12 hours under nitrogen.
Characterization and Analytical Data
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, quinoline-H), 8.25 (d, J = 8.4 Hz, 1H, quinoline-H), 7.98–7.82 (m, 4H, aromatic-H), 7.45 (d, J = 4.8 Hz, 1H, thiazole-H), 6.92 (d, J = 4.8 Hz, 1H, thiazole-H).
-
¹³C NMR (101 MHz, DMSO-d₆) : δ 162.4 (C=O), 150.2–116.7 (aromatic-C), 124.5 (q, J = 272 Hz, CF₃).
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₃F₃N₄O₂S₂ |
| Molecular Weight | 474.45 g/mol |
| Melting Point | 215–217°C (dec.) |
| Solubility | DMSO: 25 mg/mL; Water: <1 mg/mL |
Optimization and Challenges
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, resulting in the formation of amines or reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced quinoline derivatives.
Substitution: Various substituted benzenesulfonamides.
Applications De Recherche Scientifique
Anticancer Activity
The compound has shown promising results in preclinical studies as a potential anticancer agent. Its mechanism of action appears to be linked to its ability to inhibit cell proliferation in various cancer cell lines.
Case Studies and Findings
- Cytotoxicity Against Cancer Cell Lines : Research indicates that derivatives of thiazole and quinoline exhibit significant cytotoxicity against multiple cancer cell lines, including HCT116 (colon cancer), A549 (lung cancer), and MCF-7 (breast cancer). For instance, compounds structurally similar to N-(1,3-thiazol-2-yl)-4-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide have demonstrated IC50 values ranging from 0.28 to 10 μg/mL across different studies, indicating their effectiveness in inhibiting tumor growth .
Anticonvulsant Properties
Recent investigations have highlighted the anticonvulsant potential of thiazole-based compounds, including N-(1,3-thiazol-2-yl)-4-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide.
Research Insights
- In animal models, compounds similar to N-(1,3-thiazol-2-yl)-4-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide have displayed significant anticonvulsant activity. For example, one study reported a protective index of 9.2 for a related thiazole derivative in a picrotoxin-induced convulsion model .
Structure–Activity Relationship (SAR)
The efficacy of N-(1,3-thiazol-2-yl)-4-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide can be enhanced through structural modifications. The presence of specific substituents on the thiazole and quinoline rings has been shown to influence biological activity significantly.
Key Structural Features
| Feature | Impact on Activity |
|---|---|
| Trifluoromethyl Group | Enhances lipophilicity and biological activity |
| Sulfonamide Moiety | Contributes to binding affinity with biological targets |
| Quinoline Core | Provides additional pharmacological properties |
Mécanisme D'action
The mechanism of action of N-(1,3-thiazol-2-yl)-4-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the downstream signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Comparaison Avec Des Composés Similaires
6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine
This compound shares the 4-anilinoquinoline scaffold but replaces the trifluoromethyl group with a bromine atom at the 6-position. Additionally, the benzo-triazole substituent introduces a bulkier aromatic system, which may impact solubility and steric interactions. The synthetic methodology for this compound emphasizes rapid library development, suggesting that the target compound’s trifluoromethyl group could be similarly optimized for high-throughput screening .
(2R,6R,12Z,13aS,14aR,16aS)-N-(cyclopropanesulfonyl)-6-[2-(3,3-difluoropiperidin-1-yl)-2-oxoethyl]-2-({7-methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4-yl}oxy)-5,16-dioxo-tetradecahydrocyclopropa[e]pyrrolo[1,2-a][1,4]diazacyclopentadecine-14a(5H)-carboxamide
This structurally complex analogue incorporates a quinoline moiety with methoxy and methyl substituents (positions 7 and 8) instead of trifluoromethyl. The additional cyclopropane and polycyclic systems increase molecular weight (~800 g/mol) and likely reduce bioavailability compared to the target compound. However, the presence of a thiazole ring and sulfonamide group highlights shared pharmacophoric elements, underscoring the importance of these motifs in receptor engagement .
Sulfonamide Derivatives with Thiazole Substituents
(2R)-2-{4-[(Isopropylsulfonyl)amino]phenyl}-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]propanamide (Compound 16)
This compound shares the N-(1,3-thiazol-2-yl) group and trifluoromethyl substitution but replaces the quinoline with a propanamide-linked phenylsulfonamide. The target compound’s quinoline scaffold may offer enhanced π-π stacking or hydrophobic interactions compared to this simpler aryl system .
4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide
This analogue retains the thiazole-sulfonamide linkage but replaces the quinoline with a butanamide chain and a 4-methylphenyl group. The absence of aromatic heterocycles like quinoline likely reduces target specificity for kinase or receptor binding pockets. The methylphenyl group may improve metabolic stability but could limit solubility due to increased hydrophobicity .
Functional Group Comparisons
Activité Biologique
N-(1,3-thiazol-2-yl)-4-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and structure-activity relationships (SAR).
Chemical Structure
The compound features a thiazole moiety linked to a quinoline structure through an amino group, with a sulfonamide functional group. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Inhibition of Protein Kinases : Research indicates that compounds with similar structures modulate protein kinase activities, affecting cellular proliferation and survival pathways .
- Antitumor Activity : The thiazole and quinoline components have been associated with cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents .
- Anticonvulsant Properties : Some derivatives of thiazole have shown effectiveness in reducing seizure activity in animal models, indicating possible neuroprotective effects .
Antitumor Activity
Several studies have assessed the antitumor efficacy of compounds related to N-(1,3-thiazol-2-yl)-4-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide:
- Cell Line Testing : In vitro studies demonstrated that certain analogs exhibit significant cytotoxicity against various cancer cell lines, including HT-29 (colon cancer) and Jurkat (leukemia). For instance, compounds showed IC50 values in the low micromolar range, indicating potent activity .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 1 | 1.61 ± 1.92 | Jurkat |
| Compound 2 | 1.98 ± 1.22 | HT-29 |
Anticonvulsant Activity
In studies focusing on anticonvulsant properties:
- Protection Against Seizures : Certain derivatives demonstrated high efficacy in preventing seizures induced by pentylenetetrazol (PTZ), with some providing complete protection at specific dosages .
Structure-Activity Relationships (SAR)
The SAR analysis reveals critical insights into the design of more effective derivatives:
- Thiazole Ring Importance : The presence of the thiazole ring is essential for maintaining biological activity. Modifications that retain this moiety often lead to enhanced potency.
- Substituents on the Quinoline Ring : The introduction of electron-withdrawing groups (e.g., trifluoromethyl) on the quinoline ring significantly enhances antitumor activity by increasing lipophilicity and facilitating cellular uptake .
- Sulfonamide Functionality : This group appears crucial for interactions with target proteins involved in tumor growth and seizure activity modulation.
Case Study 1: Anticancer Activity
In a study published in MDPI, researchers synthesized several thiazole-based compounds and evaluated their anticancer properties against Jurkat cells. The most promising analogs showed IC50 values lower than those of established chemotherapeutics like doxorubicin.
Case Study 2: Anticonvulsant Effects
Another investigation explored the anticonvulsant potential of thiazole derivatives in rodent models. The results indicated that specific substitutions on the thiazole ring led to significant reductions in seizure frequency.
Q & A
Basic: What synthetic routes are effective for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of key intermediates such as sulfonamide-linked thiazole and quinoline moieties. A common approach includes coupling benzenesulfonamide derivatives with functionalized thiazole or quinoline precursors under reflux conditions in acetic acid or ethanol. For example, 2-alkylthio-N-(quinazolin-2-yl)benzenesulfonamide derivatives (structurally analogous) are synthesized via refluxing intermediates in glacial acetic acid for 3.5–5 hours, followed by purification via recrystallization (e.g., ethanol or acetonitrile) to achieve 40–55% yields . Optimization strategies include:
- Temperature control : Maintaining reflux temperatures to accelerate coupling while avoiding decomposition.
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of sulfonamide intermediates.
- Stoichiometric ratios : Using 10–20% excess of aminoquinoline precursors to drive reactions to completion.
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying substituent positions and confirming sulfonamide-thiazole-quinoline connectivity. For example, compound 10 in was characterized by distinct chemical shifts for the trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) .
- Thin-Layer Chromatography (TLC) : Used to monitor reaction progress (Rf values ~0.43–0.78 in ethanol/hexane systems) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the trifluoromethyl group in biological activity?
Methodological Answer:
- Comparative synthesis : Prepare analogs with substituents like -CH₃, -Cl, or -CF₃ at the quinoline 6-position. For example, PF-05089771 ( ) demonstrated that trifluoromethyl groups enhance metabolic stability and lipophilicity in Nav1.7 inhibitors .
- Biological assays : Test analogs in enzyme inhibition assays (e.g., kinase or ion channel targets) to correlate trifluoromethyl presence with IC₅₀ values.
- Computational modeling : Use docking simulations (e.g., AutoDock) to assess how the -CF₃ group influences binding to hydrophobic pockets .
Advanced: What strategies resolve contradictions between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic (PK) profiling : Measure plasma half-life, bioavailability, and tissue distribution. For instance, PF-05089771 required human microdose studies to address variability in preclinical PK models .
- Metabolite identification : Use LC-MS to detect active/inactive metabolites that may explain efficacy gaps.
- Dose optimization : Adjust dosing regimens (e.g., frequency, route) to align in vivo exposure with in vitro IC₅₀ values .
Advanced: How does X-ray crystallography using SHELX software aid in mechanistic studies?
Methodological Answer:
- Structure determination : SHELXL refines crystal structures to map binding interactions (e.g., hydrogen bonds between sulfonamide and target proteins). highlights SHELX’s robustness in resolving high-resolution structures even with twinned data .
- Electron density analysis : Identify key residues (e.g., catalytic lysine or aspartate) interacting with the quinoline moiety.
- Validation : Cross-validate crystallographic data with NMR or mutagenesis studies to confirm functional residues .
Basic: What purification techniques are effective post-synthesis?
Methodological Answer:
- Recrystallization : Use ethanol or acetonitrile to remove impurities; yields improve with slow cooling (e.g., compound 11 in , purified via acetonitrile crystallization) .
- Column chromatography : Silica gel columns with gradient elution (e.g., hexane/ethyl acetate) separate sulfonamide-thiazole derivatives.
- Centrifugation : Isolate precipitates after acidification (pH control critical for sulfonamide stability) .
Advanced: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
- Enzyme inhibition assays : Use fluorescence-based kits (e.g., ATPase or protease assays) with recombinant targets.
- Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC₅₀ determination.
- Target engagement : Employ surface plasmon resonance (SPR) to measure binding kinetics (KD values) .
Advanced: How to design derivatives with modified sulfonamide groups for enhanced activity?
Methodological Answer:
- Functional group replacement : Substitute sulfonamide with carboxamide or phosphonamide groups (e.g., compound 13 in used carbamamoylmethylthio modifications) .
- Bioisosteres : Replace sulfur with selenium or oxygen to alter electronic properties.
- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to induce target degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
